3-Oxazolidinesulfonamide, N-(2-chloroethyl)-2-oxo-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Oxazolidinesulfonamide, N-(2-chloroethyl)-2-oxo- is a chemical compound that belongs to the class of oxazolidinesulfonamides. These compounds are known for their diverse applications in various fields, including medicinal chemistry, organic synthesis, and industrial processes. The presence of the chloroethyl group and the oxo group in its structure suggests potential reactivity and utility in different chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Oxazolidinesulfonamide, N-(2-chloroethyl)-2-oxo- typically involves the reaction of an appropriate oxazolidine derivative with a sulfonamide precursor. The reaction conditions may include the use of solvents such as dichloromethane or acetonitrile, and catalysts like triethylamine or pyridine. The reaction is usually carried out under controlled temperature and pressure to ensure the desired product formation.
Industrial Production Methods
In an industrial setting, the production of 3-Oxazolidinesulfonamide, N-(2-chloroethyl)-2-oxo- may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the compound. Purification techniques such as crystallization, distillation, or chromatography are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
3-Oxazolidinesulfonamide, N-(2-chloroethyl)-2-oxo- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions may yield amine or alcohol derivatives.
Substitution: The chloroethyl group can participate in nucleophilic substitution reactions, leading to the formation of different substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, or alcohols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while substitution reactions can produce a variety of substituted oxazolidinesulfonamides.
Scientific Research Applications
3-Oxazolidinesulfonamide, N-(2-chloroethyl)-2-oxo- has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Oxazolidinesulfonamide, N-(2-chloroethyl)-2-oxo- involves its interaction with specific molecular targets and pathways. The chloroethyl group may participate in alkylation reactions, leading to the modification of biological macromolecules such as DNA or proteins. This can result in various biological effects, including inhibition of cell growth or induction of cell death.
Comparison with Similar Compounds
Similar Compounds
Oxazolidinones: Known for their antibacterial properties.
Sulfonamides: Widely used as antibiotics and in other therapeutic applications.
Chloroethylamines: Used in chemotherapy for their alkylating properties.
Uniqueness
3-Oxazolidinesulfonamide, N-(2-chloroethyl)-2-oxo- is unique due to its combined structural features, which confer distinct reactivity and potential applications. The presence of both the oxazolidine and sulfonamide moieties, along with the chloroethyl group, makes it a versatile compound for various chemical and biological studies.
Properties
CAS No. |
116943-69-2 |
---|---|
Molecular Formula |
C5H9ClN2O4S |
Molecular Weight |
228.66 g/mol |
IUPAC Name |
N-(2-chloroethyl)-2-oxo-1,3-oxazolidine-3-sulfonamide |
InChI |
InChI=1S/C5H9ClN2O4S/c6-1-2-7-13(10,11)8-3-4-12-5(8)9/h7H,1-4H2 |
InChI Key |
ZAOWXYMVKPPJTB-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(=O)N1S(=O)(=O)NCCCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.